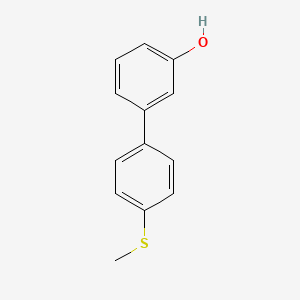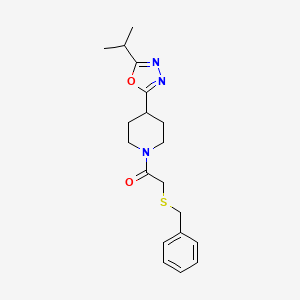![molecular formula C9H13NO B2932976 4-[(Ethylamino)methyl]phenol CAS No. 45966-19-6](/img/structure/B2932976.png)
4-[(Ethylamino)methyl]phenol
Übersicht
Beschreibung
“4-[(Ethylamino)methyl]phenol” is an organic compound with the CAS Number: 45966-19-6 . It has a molecular weight of 151.21 and its IUPAC name is this compound . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13NO/c1-2-10-7-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3 . This indicates that the compound has a carbon backbone with an ethylamino group and a phenol group attached.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Coordination Properties in Ligands
The synthesis of new ligands related to 4-[(Ethylamino)methyl]phenol, and their coordination properties with metals like Cu(II), Zn(II), and Cd(II), have been extensively studied. These ligands exhibit unique acid-base behavior and form stable mono- and dinuclear complexes with these metals. The ligands' coordination arrangements differ in mononuclear and dinuclear complexes, highlighting their potential in metal ion coordination (Ambrosi et al., 2003).
Cyclization-Activated Prodrugs
Research on the basic carbamates of 4-hydroxyanisole, closely related to this compound, has revealed their potential as progenitors of melanocytotoxic phenols. These carbamates demonstrate stability at low pH and release 4-hydroxyanisole at specific rates dependent on their structure. This process is governed by predictable intramolecular cyclization-elimination reactions (Saari et al., 1990).
Crystal Structures and Schiff Base Ligands
The crystal structure of certain compounds containing elements similar to this compound has been analyzed. These studies provide insights into how the molecular structure of such compounds can be utilized in various applications, including their interactions with DNA and potential as anticancer agents (Meier et al., 2023).
Anticancer Activities
Schiff bases containing elements of this compound have been synthesized and characterized for their anticancer activities. These compounds show potential in binding to DNA through electrostatic interactions and exhibit cytotoxicity against various cancer cell lines, presenting a promising avenue for cancer treatment research (Uddin et al., 2020).
Proton Transfer Equilibrium
Studies on Schiff bases with structural similarities to this compound have focused on the proton transfer equilibrium in their molecular structures. These investigations provide valuable insights into the influence of different substituents on the position of hydrogen in the hydrogen bridge, crucial for understanding the chemical behavior of such compounds (Filarowski et al., 2002).
Supramolecular Structures
Research on compounds related to this compound has delved into the formation of supramolecular structures through interactions like C-H⋯π and halogen-halogen interactions. Such studies are pivotal in understanding the structural assembly and potential applications of these compounds in molecular engineering and design (Kaştaş et al., 2012).
Stability Constants of Metal Complexes
Investigations into the stability constants of transition metal complexes with ligands containing this compound elements have been conducted. These studies are important for understanding the interactions and stability of these complexes, which have potential applications in various fields like catalysis and material science (Kim & Lee, 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to target cyclooxygenase (cox) enzymes .
Mode of Action
It’s worth noting that related compounds have been shown to suppress the activity of cox enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The inhibition of cox enzymes can affect various biochemical pathways, including the synthesis of prostaglandins and other eicosanoids .
Result of Action
The inhibition of cox enzymes can lead to a decrease in the production of prostaglandins and other eicosanoids, which can have various effects on inflammation and pain signaling .
Eigenschaften
IUPAC Name |
4-(ethylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-7-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPDGPSSMVINMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

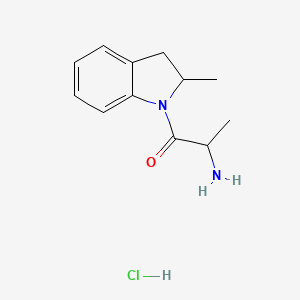

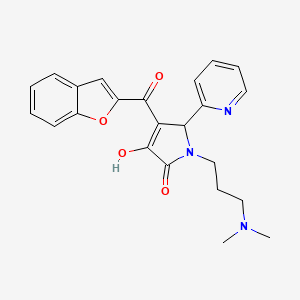
![1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine](/img/structure/B2932898.png)
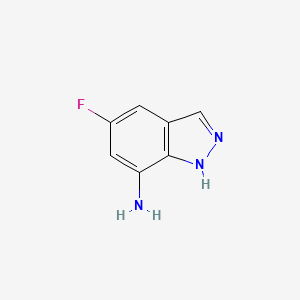
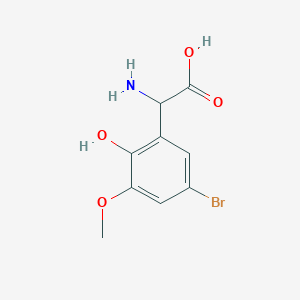
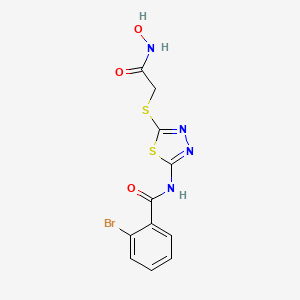
![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2932906.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2932907.png)
